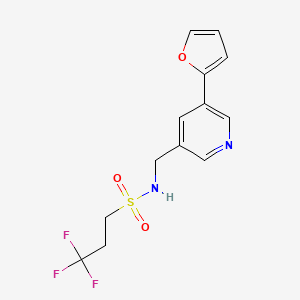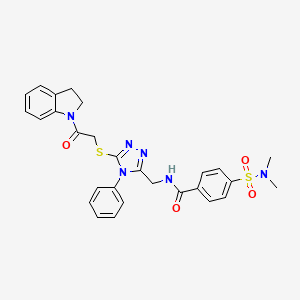
1-Bromo-2-cyclopropyl-4-fluorobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-cyclopropyl-4-fluorobenzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, cyclopropyl, and fluorine groups
Applications De Recherche Scientifique
1-Bromo-2-cyclopropyl-4-fluorobenzene has several applications in scientific research:
Mécanisme D'action
Target of Action
Brominated and fluorinated benzene derivatives are known to interact with various biological targets, often serving as precursors in the synthesis of more complex molecules .
Mode of Action
Brominated and fluorinated benzene derivatives are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interactions with biological targets.
Biochemical Pathways
Brominated and fluorinated benzene derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The properties of similar brominated and fluorinated benzene derivatives suggest that they can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Brominated and fluorinated benzene derivatives can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-cyclopropyl-4-fluorobenzene. For instance, temperature and pressure can affect the compound’s physical state and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclopropyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropyl-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 1-Bromo-2-cyclopropyl-4-fluorobenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under elevated temperatures and pressures to facilitate the substitution.
Major Products:
Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include phenols, amines, and other substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
2-Bromo-4-cyclopropyl-1-fluorobenzene: Similar but with different substitution positions.
1-Bromo-2-chloro-4-fluorobenzene: Contains an additional chlorine atom.
Uniqueness: 1-Bromo-2-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity .
Propriétés
IUPAC Name |
1-bromo-2-cyclopropyl-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIWFKZCNJFPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353853-80-1 |
Source


|
| Record name | 1-bromo-2-cyclopropyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)

![N-(4-FLUOROPHENYL)-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2582819.png)
![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2582821.png)
![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2582832.png)

